3-Ethyl-2-phenyl-4H-chromen-4-one
Description
3-Ethyl-2-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a phenyl group at position 2 and an ethyl substituent at position 3 of the chromen-4-one scaffold. Chromen-4-ones (flavones) are oxygen-containing heterocycles with a γ-pyrone core, widely studied for their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The ethyl and phenyl substituents in this compound modulate its electronic, steric, and solubility profiles, influencing its reactivity and interactions in biological systems.
Properties
CAS No. |
107152-93-2 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.297 |
IUPAC Name |
3-ethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-2-13-16(18)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
BJAFXUDGNNZFNZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Synonyms |
Flavone, 3-ethyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
Chromen-4-one derivatives differ primarily in substituent type, position, and electronic properties. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Chromen-4-one Derivatives
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., ethyl, hydroxy) enhance resonance stabilization .
- Steric Effects : Bulky substituents like bromo or ethyl at C3 or C6 reduce intermolecular packing, lowering melting points compared to planar analogs (e.g., 3-hydroxy derivatives) .
Physicochemical Properties
Substituents significantly impact melting points, solubility, and spectral profiles:
Table 3: Physicochemical Data
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